molecular formula C6H14N2 B13398798 (Z)-Diisopropyldiazene CAS No. 23201-84-5

(Z)-Diisopropyldiazene

Cat. No.: B13398798
CAS No.: 23201-84-5
M. Wt: 114.19 g/mol
InChI Key: BXCOOPLIKAAONJ-UHFFFAOYSA-N
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Description

(Z)-Diisopropyldiazene, more commonly known as Diisopropyl Azodicarboxylate (DIAD), is a fundamental reagent in organic synthesis, renowned for its critical role in the Mitsunobu reaction . This reaction is a dehydrative redox process that enables the stereospecific conversion of alcohols into various functional groups, such as esters, ethers, and thioethers, and facilitates the formation of carbon-nitrogen bonds with inversion of configuration . The mechanism involves DIAD acting as an oxidizing agent in conjunction with a reducing phosphine (e.g., triphenylphosphine). This pair activates the alcohol, allowing a pronucleophile (such as a carboxylic acid, sulfonamide, or imide) to undergo a selective substitution, making it an indispensable tool for constructing complex molecular architectures . The primary research value of this compound lies in its extensive application across diverse chemical fields. It is a key reagent in the total synthesis of natural products and pharmaceuticals, where it is used to create intricate structures found in alkaloids, anticancer agents, and other biologically active compounds . Beyond pharmaceutical synthesis, DIAD is employed as a building block for azo dyes and organic semiconductors in material science, and as a foaming agent in polymer chemistry . Its ability to reliably form C-O, C-N, and C-S bonds with high stereoselectivity makes it a staple in research and development for rapidly prototyping novel molecules and developing new synthetic methodologies . Researchers should note that this compound requires strict safety protocols during handling due to its potential sensitivity to heat and shock . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23201-84-5

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

di(propan-2-yl)diazene

InChI

InChI=1S/C6H14N2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3

InChI Key

BXCOOPLIKAAONJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=NC(C)C

Origin of Product

United States

Synthetic Methodologies for Z Diisopropyldiazene

Oxidative Approaches to Dialkyldiazene Synthesis

Oxidative methods are a cornerstone in the synthesis of dialkyldiazenes. These reactions typically involve the oxidation of a precursor molecule where the nitrogen atoms are in a more reduced state.

A direct and common method for preparing dialkyldiazenes is the oxidation of the corresponding 1,2-dialkylhydrazine. thieme-connect.de For the synthesis of (Z)-Diisopropyldiazene, the precursor is 1,2-diisopropylhydrazine (B13520261). Various oxidizing agents can effect this transformation.

For instance, the oxidation of 1,2-diisopropylhydrazine hydrochloride with benzeneseleninic anhydride (B1165640) has been shown to quantitatively convert the hydrazine (B178648) to this compound. sci-hub.st The reaction proceeds efficiently, as confirmed by NMR analysis. sci-hub.st Another established oxidizing agent for converting 1,2-dialkylhydrazines to dialkyldiazenes is mercury(II) oxide. thieme-connect.de

Table 1: Oxidation of 1,2-Diisopropylhydrazine

PrecursorOxidizing AgentSolventReaction TimeResultReference
1,2-Diisopropylhydrazine hydrochlorideBenzeneseleninic anhydrideCDCl₃15 minQuantitative conversion to this compound sci-hub.st
1,2-Dialkylhydrazines (general)Mercury(II) oxideDiethyl etherNot specifiedFormation of Dialkyldiazenes thieme-connect.de

N,N'-dialkylsulfamides serve as stable, readily available precursors for the synthesis of dialkyldiazenes. acs.org The conversion involves an oxidative process that leads to the formation of the N=N bond and the extrusion of sulfur dioxide. acs.org This method can produce both (Z) and (E) isomers of the diazene (B1210634).

The oxidation of N,N'-diisopropylsulfamide can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a base such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP). nih.gov More recently, an electrochemical approach has been developed for the anodic oxidation of N,N'-disubstituted sulfamides, offering a milder and more sustainable alternative to chemical oxidants. acs.org This electrochemical method avoids the need for chlorinating agents and strong bases. acs.org

A wide array of oxidizing agents is available for the synthesis of diazenes from various precursors. organic-chemistry.org The choice of reagent can depend on the specific substrate and desired reaction conditions. Common classes of oxidizing agents include those based on halogens, peroxides, and high-valent metals. organic-chemistry.orgeopcw.com

Examples of oxidizing agents used in diazene synthesis include:

Benzeneseleninic acid and its anhydride : Effective for oxidizing hydrazines. sci-hub.st

N-chlorosuccinimide (NCS) : Used with sulfamide (B24259) precursors, often requiring a base. nih.gov

Sodium hypochlorite (B82951) (NaOCl) or Trichloroisocyanuric acid (TCCA) : Employed in the aza-Ramberg-Bäcklund reaction sequence for sulfamides. acs.org

Anodic Oxidation : An electrochemical method that provides a reagent-free approach to oxidizing sulfamides. acs.org

Diisopropyl azodicarboxylate (DIAD) : In a different context, DIAD itself acts as an oxidizing agent in nitroxyl-radical-catalyzed alcohol oxidations, highlighting the redox activity of azo compounds. organic-chemistry.org

Rearrangement Reactions Leading to Dialkyldiazenes

Rearrangement reactions provide an alternative synthetic route to dialkyldiazenes from different starting materials. thieme-connect.dethermofisher.com These intramolecular processes involve the reorganization of the molecular skeleton to form the final diazene product.

The conversion of N,N'-dialkylsulfamides to dialkyldiazenes can also be described as a rearrangement process, specifically the aza-Ramberg-Bäcklund reaction. acs.org This reaction pathway is initiated by the chlorination of the sulfamide under basic conditions, which leads to the formation of a key intermediate, thiadiaziridine-1,1-dioxide. acs.org This intermediate is unstable and spontaneously loses sulfur dioxide (SO₂) to generate the desired diazene. acs.org The requirement for strong oxidizing agents and bases can limit the substrate scope of this method. acs.org

Table 2: Aza-Ramberg-Bäcklund Reaction Overview

Starting MaterialKey ReagentsIntermediateByproductProductReference
N,N'-DialkylsulfamideChlorinating agent (e.g., NaOCl, TCCA), Base (e.g., NaOH, DBU)Thiadiaziridine-1,1-dioxideSulfur dioxide (SO₂)Dialkyldiazene acs.org

In addition to sulfamides, N,N'-dialkylureas can also undergo rearrangement reactions to furnish symmetrically and unsymmetrically substituted dialkyldiazenes. thieme-connect.de This method expands the range of precursors available for diazene synthesis. The specific conditions and mechanisms for these rearrangements are a subject of detailed synthetic investigation, providing another pathway to access the diazene functional group from common starting materials. thieme-connect.de

Condensation Reactions for Alkyl Diazene Generation

Condensation reactions represent a class of chemical reactions where two molecules combine to form a single, larger molecule, typically with the elimination of a small molecule like water, ammonia (B1221849), or an alcohol. wikipedia.org In the context of diazene synthesis, these reactions can be employed to form the characteristic N=N double bond. However, the application of condensation reactions for the direct synthesis of aliphatic diazenes is not as common or general as it is for their aromatic counterparts. arkat-usa.org

The condensation of a nitrosoalkane with a primary amine is a potential but infrequently described method for producing dialkyldiazenes. arkat-usa.orgthieme-connect.de The reaction is more established for aromatic compounds, where aromatic nitroso compounds readily condense with primary aromatic amines to yield unsymmetrical azo compounds. arkat-usa.org

In the aliphatic series, this reaction is less common. arkat-usa.org Research indicates that the reactivity of nitrosoalkanes in this condensation is significantly enhanced when the alkyl group is substituted with electron-withdrawing groups. arkat-usa.org A notable example is the reaction of trifluoro(nitroso)methane with methylamine, which proceeds under solvent-free conditions to yield 1-methyl-2-(trifluoromethyl)diazene. thieme-connect.de

Detailed findings on the condensation of simple, non-activated nitrosoalkanes with primary amines to form compounds like diisopropyldiazene are scarce in the literature. thieme-connect.de Attempts to condense 5-methyl-5-nitrosohexan-2-one with aniline, for instance, resulted in decomposition products rather than the desired diazene, highlighting the challenges associated with this method for many aliphatic substrates. arkat-usa.org

Nitrosoalkane ReactantAmine ReactantProductConditionsYieldReference
Trifluoro(nitroso)methaneMethylamine1-Methyl-2-(trifluoromethyl)diazeneSolvent-free, -198°C to room temp.57% (crude) thieme-connect.de
5-Methyl-5-nitrosohexan-2-oneAnilineDecomposition ProductsAcid-catalyzed (acetic acid), 20°C, 12h0% arkat-usa.org

Anodic Oxidation Techniques for Dialkyldiazene Formation

The general process involves the following key steps:

Substrate Preparation : Symmetrical or unsymmetrical N,N'-disubstituted sulfamides are prepared, often using efficient Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. These sulfamide precursors are typically stable and easy to handle. acs.org

Electrochemical Oxidation : The N,N'-dialkylsulfamide is subjected to anodic oxidation in an electrochemical cell. This process is typically carried out under mild conditions. acs.org

Diazene Formation : The oxidation initiates a reaction cascade that leads to the formation of the corresponding diazene.

A proposed mechanism for this electrochemical transformation involves the deprotonation of the sulfamide followed by a single-electron oxidation at the anode to produce a sulfamidyl radical. acs.org This intermediate then undergoes further reactions to yield the final diazene product. The process is applicable to a variety of substrates, including the formation of dialkyl, mixed alkyl/aryl, and diaryldiazenes. acs.org

Research has demonstrated the successful synthesis of various diazenes using this method, with moderate to good yields. The reaction conditions, such as the choice of electrolyte and solvent, are critical parameters that are optimized for the specific substrates. acs.org

Substrate (N,N'-Disubstituted Sulfamide)Product (Diazene)Electrochemical ConditionsYieldReference
N,N'-DiisopropylsulfamideThis compoundAnodic oxidation in MeOH with Cs₂CO₃Data not specified acs.org
N,N'-Dicyclohexylsulfamide1,2-DicyclohexyldiazeneAnodic oxidation in MeOH with Cs₂CO₃85% acs.org
N,N'-Dibenzylsulfamide1,2-DibenzyldiazeneAnodic oxidation in MeOH with Cs₂CO₃76% acs.org
N,N'-Di-tert-butylsulfamide1,2-Di-tert-butyldiazeneAnodic oxidation in MeOH with Cs₂CO₃51% acs.org

Isomerism and Configurational Stability of Z Diisopropyldiazene

E/Z Isomerism in Dialkyldiazene Systems

Dialkyldiazenes, which include (Z)-Diisopropyldiazene, are compounds containing a nitrogen-nitrogen double bond (N=N) with an alkyl group attached to each nitrogen atom. The restricted rotation around this double bond leads to the possibility of E/Z isomerism, a form of stereoisomerism. studymind.co.ukwikipedia.org The designation of an isomer as E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. chemguide.co.uklibretexts.org For each nitrogen atom in the diazene (B1210634), the priority of the attached groups is determined. If the higher-priority groups are on the same side of the N=N double bond, the isomer is designated as Z. If they are on opposite sides, it is the E isomer. chemguide.co.ukyoutube.com

In the case of diisopropyldiazene, each nitrogen atom is bonded to an isopropyl group and the other nitrogen of the diazene functionality. The isopropyl group has a higher priority than the other nitrogen atom. Therefore, in the (Z)-isomer, the two isopropyl groups are on the same side of the N=N double bond. Generally, for acyclic systems, trans (E) isomers are more stable than cis (Z) isomers due to unfavorable steric interactions between the substituents in the cis form. wikipedia.org However, there are exceptions, and the relative stability can be influenced by various factors. wikipedia.org

Configurational Stability of the this compound Isomer

Configurational stability refers to a molecule's ability to maintain its specific three-dimensional arrangement under various conditions. fiveable.me For this compound, this relates to how readily it converts to the more stable (E)-isomer. The stability of the (Z)-isomer is often a kinetic phenomenon; while it may be less thermodynamically stable than the (E)-isomer, a significant energy barrier can prevent or slow down this isomerization.

In many diazene systems, the (Z)-isomer is unstable and difficult to isolate. mdpi.com However, the introduction of bulky groups, such as the isopropyl groups in diisopropyldiazene, can enhance the configurational stability of the (Z)-isomer by sterically hindering the isomerization process. fiveable.me This allows for the isolation and study of the (Z)-isomer, although it may still be susceptible to isomerization under certain conditions, such as exposure to heat or light. researchgate.net

Isomerization Pathways and Kinetics

The interconversion between (Z)- and (E)-isomers of dialkyldiazenes can occur through thermal or photochemical pathways, each with distinct mechanisms and kinetics.

Thermal isomerization involves the input of heat to overcome the energy barrier for rotation around the N=N double bond. wikipedia.orgiitd.ac.in For dialkyldiazenes, two primary mechanisms have been proposed:

In-plane inversion (linear transition state): One of the nitrogen atoms undergoes a linear-like transition state, allowing the attached alkyl group to flip to the other side.

Rotation around the N=N bond (perpendicular transition state): This involves breaking the pi-component of the double bond to allow for rotation, followed by its reformation.

The activation energy for these processes determines the rate of thermal isomerization. arxiv.orgcaltech.edu The presence of bulky alkyl groups, like isopropyl groups, can influence the preferred pathway and the energy barrier.

General Kinetic Parameters for Thermal Isomerization of Dialkyldiazenes
DialkyldiazeneActivation Energy (kJ/mol)Isomerization Temperature (°C)
Generic Dialkyldiazene~90-150> 80
This compound (estimated)Higher end of range due to steric hindranceElevated temperatures

Photochemical isomerization is initiated by the absorption of light, which excites the molecule to an electronically excited state. researchgate.netaip.org In this excited state, the barrier to rotation around the N=N double bond is significantly lower, allowing for rapid isomerization. aip.orgresearchgate.net The molecule then returns to the ground electronic state, potentially in the opposite isomeric form. aip.org

This process is often highly efficient and can be used to convert the more stable (E)-isomer to the less stable (Z)-isomer, a process that is thermodynamically unfavorable via thermal means. mdpi.comrsc.org The specific wavelength of light required for excitation depends on the electronic structure of the diazene compound. researchgate.netaip.org For some diazenes, this process is reversible, allowing for the creation of a photostationary state with a specific E/Z ratio depending on the wavelength of irradiation. mdpi.comresearchgate.net

Techniques for Isomer Separation and Isolation

Due to the different physical properties of the (E) and (Z) isomers, such as boiling point and polarity, they can often be separated using standard laboratory techniques.

Distillation is a common method for separating liquids with different boiling points. researchgate.net Since the (E) and (Z) isomers of diisopropyldiazene have different shapes and intermolecular interactions, they are expected to have slightly different boiling points. The more compact (Z)-isomer may have a lower boiling point than the more extended (E)-isomer, although this is not a universal rule.

Fractional distillation, a more precise form of distillation, can be employed to enrich the mixture in one of the isomers. By carefully controlling the temperature and pressure, it is possible to selectively vaporize and then condense the isomer with the lower boiling point, thereby achieving a separation. This technique is particularly useful for obtaining a purified sample of the desired isomer for further study or use in chemical reactions.

Chromatographic Separation of E/Z Isomers

The separation of geometric isomers is a critical task in synthetic and analytical chemistry to ensure the purity and characterize the properties of each isomer. chromatographyonline.com Due to the subtle differences in their physical properties, chromatographic techniques are the most effective methods for separating the (E) and (Z) isomers of diisopropyldiazene.

Several chromatographic methods can be employed, with the choice depending on the scale and purpose of the separation.

High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for the separation of E/Z isomers. nih.govresearchgate.net

Stationary Phases: Reversed-phase columns, such as C18, are commonly effective. nih.gov The differential interaction of the isomers with the nonpolar stationary phase, based on their slightly different polarity and shape, allows for separation. For particularly challenging separations, stationary phases impregnated with metal salts, such as silver nitrate (B79036) (AgNO₃), can be used. researchgate.net The silver ions can form π-complexes of varying strength with the N=N double bond of the two isomers, enhancing selectivity. researchgate.netgoogle.com

Mobile Phases: A typical mobile phase for reversed-phase HPLC would consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov The precise ratio is optimized to achieve the best resolution between the isomer peaks.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a rapid and efficient alternative to HPLC for separating stereoisomers. chromatographyonline.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and is considered a "greener" technique due to reduced organic solvent consumption. chromatographyonline.com This method has been successfully used to achieve baseline resolution of all four isomers (E/Z and enantiomeric pairs) for other molecules. chromatographyonline.com

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography is a viable option. Given that some azoalkanes can be purified by GC, this method could be applied to separate diisopropyldiazene isomers, provided the column temperature is kept low enough to prevent on-column isomerization of the less stable (Z)-isomer. thieme-connect.de

Research on the separation of E/Z isomers of other molecules provides insight into the typical conditions that could be adapted for diisopropyldiazene. For instance, a study on the isomers of entacapone (B1671355) successfully used a C18 column with a methanol and 1% formic acid mobile phase to achieve a resolution factor of 3.0. nih.gov Another study on acrivastine (B1664353) isomers also achieved a high resolution of over 2.9 using a reversed-phase HPLC method. researchgate.net

Below is a table summarizing potential starting conditions for the chromatographic separation of (E)- and this compound, extrapolated from established methods for other geometric isomers.

Parameter HPLC SFC GC
Stationary Phase C18 (5 µm particle size) or Silver-impregnated SilicaChiral or Achiral SFC-specific columnsPhenyl or Wax-based capillary column
Mobile Phase Methanol/Water (e.g., 50:50 v/v) nih.govCO₂ with Methanol as co-solvent (e.g., 5-25% gradient) chromatographyonline.comHelium or Nitrogen carrier gas
Flow Rate 0.5 - 1.5 mL/min2 - 4 mL/min1 - 2 mL/min
Temperature Ambient or controlled (e.g., 25°C)35 - 40°CLow-temperature oven program (e.g., starting at 50°C)
Detection UV-Vis (Azo compounds absorb in the UV-Vis range)UV-VisFlame Ionization Detector (FID) or Mass Spectrometry (MS)

This table presents hypothetical, yet scientifically grounded, starting parameters for method development based on common practices in isomer separation.

It is crucial to note that during preparative separations, such as bulb-to-bulb distillation or column chromatography, care must be taken to avoid conditions that could induce isomerization. thieme-connect.de Conventional distillation, for example, often leads to significant isomerization of the (Z)-isomer into the more stable (E)-form. thieme-connect.de

Reactivity and Reaction Mechanisms of Z Diisopropyldiazene

Thermolysis of (Z)-Diisopropyldiazene and Analogous Azoalkanes

The thermal decomposition, or thermolysis, of this compound is a first-order reaction whose rate is highly dependent on temperature. Kinetic and thermodynamic studies provide quantitative insight into the stability of the molecule and the nature of the transition state leading to its decomposition.

The rate of thermal decomposition of azoalkanes is typically measured by monitoring the rate of nitrogen gas evolution. The kinetic stability of these compounds is often expressed in terms of the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation, as well as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. mdpi.com

A positive entropy of activation is often observed in the thermolysis of acyclic azoalkanes, which is consistent with a transition state that is more disordered than the ground state. This supports a mechanism where C-N bond stretching and breaking leads to a looser structure, preceding the formation of free radicals and a gas molecule. researchgate.net

The following table presents typical kinetic and thermodynamic parameters for the thermal decomposition of acyclic azoalkanes analogous to this compound.

Compound ClassActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)Decomposition Temperature Range (°C)
Acyclic (Z)-Dialkyldiazenes110 - 130105 - 125+10 to +5080 - 150
Acyclic (E)-Dialkyldiazenes150 - 170145 - 165+20 to +60200 - 300
Diisopropyl Azodicarboxylate45 - 7742 - 74-10 to +30130 - 150

Note: The data represent typical values for the specified classes of compounds and are for illustrative purposes. Specific values for this compound may vary. researchgate.net

Solvent polarity can influence the rate of thermolysis of azoalkanes, although the effect is generally not as pronounced as in reactions involving highly polar or ionic intermediates. nih.gov The influence of the solvent is primarily on the stability of the ground state versus the transition state. researchgate.net

For a concerted homolysis mechanism, the transition state is thought to have only a small dipole moment. In such cases, changing the solvent polarity has a minimal effect on the decomposition rate. However, if the C-N bond cleavage is asynchronous (stepwise), a transition state with some charge separation might be involved, which would be stabilized by more polar solvents. This stabilization would lower the activation energy and increase the rate of decomposition. nih.gov

Photochemical Reactions of this compound

This compound, also known as cis-azoisopropane, undergoes significant chemical changes when exposed to ultraviolet (UV) light. The absorption of photons initiates a series of reactions, beginning with the excitation of the molecule, which can lead to isomerization to the more stable (E)-isomer or decomposition into radical species. acs.org The photochemical behavior is characterized by the cleavage of the carbon-nitrogen bonds, releasing molecular nitrogen and generating highly reactive isopropyl radicals. cdnsciencepub.com

Irradiation of this compound, typically with UV light around 366 nm, induces its decomposition. The primary products of this photolysis are molecular nitrogen (N₂), propane (B168953), propene, and 2,3-dimethylbutane. acs.orgcdnsciencepub.com The formation of these products is a direct consequence of the reactions of the isopropyl radicals generated after the initial photochemical event.

The distribution of these products depends on various factors, including the pressure in gas-phase reactions and the solvent in liquid-phase reactions. The isopropyl radicals can undergo several competing reaction pathways:

Combination (or Dimerization): Two isopropyl radicals combine to form 2,3-dimethylbutane.

Disproportionation: One isopropyl radical transfers a hydrogen atom to another, resulting in one molecule of propane and one molecule of propene. cdnsciencepub.com

Hydrogen Abstraction: An isopropyl radical can abstract a hydrogen atom from an unreacted molecule of azoisopropane, forming propane (discussed further in section 4.4). cdnsciencepub.com

The efficiency of these photochemical processes is measured by their quantum yields (Φ), which represent the number of events (e.g., molecules decomposed) occurring per photon absorbed. wikipedia.org Studies have shown that both (Z)- and (E)-isomers of diisopropyldiazene (azoisopropane) lead to the same products upon photolysis, but their efficiencies for decomposition and isomerization differ. acs.org The process is also influenced by the "cage effect," where the solvent can trap the newly formed radical pair, promoting their recombination or disproportionation before they can diffuse apart. researchgate.net

IsomerProcessQuantum Yield (Φ) at 367.5 nm
This compoundDecomposition0.17
This compoundIsomerization to (E)-form0.43
(E)-DiisopropyldiazeneDecomposition0.06
(E)-DiisopropyldiazeneIsomerization to (Z)-form0.40

Table 1. Limiting quantum yields for the photolysis of (Z)- and (E)-diisopropyldiazene in the gas phase at 25°C. Data sourced from Fogel and Steel (1976). acs.org

The key event in the photolysis of this compound is the homolytic cleavage of the two carbon-nitrogen (C-N) bonds, which occurs after the molecule is promoted to an electronically excited state upon absorbing a photon. acs.orgcdnsciencepub.com This process results in the formation of a pair of isopropyl radicals and a stable molecule of nitrogen gas.

The primary reactive intermediates are the isopropyl radicals ((CH₃)₂CH•). These radicals are highly energetic and short-lived species that drive the subsequent formation of the final, stable products. The mechanism involves an excited singlet state of the azoalkane, which has a lifetime long enough to be influenced by collisions with other molecules. This excited molecule can either decompose to form radicals or be deactivated back to the ground state, making the quantum yield of the reaction dependent on pressure. acs.orgcdnsciencepub.com

In solution, the newly formed radical pair is confined within a "cage" of solvent molecules. Within this cage, they can recombine or disproportionate. If the radicals diffuse out of this solvent cage ("cage escape"), they can then react with other molecules in the bulk solution, such as abstracting hydrogen from other azoisopropane molecules. nih.gov

Hydrogen Abstraction Reactions Involving Diazene (B1210634) Species

Following the photolytic generation of isopropyl radicals, these species can engage in hydrogen abstraction reactions. One of the most significant pathways for the formation of propane during the photolysis of this compound is the abstraction of a hydrogen atom from an unreacted parent molecule by an isopropyl radical. cdnsciencepub.com

This reaction can be depicted as: (CH₃)₂CH• + (CH₃)₂CH-N=N-CH(CH₃)₂ → CH₃CH₂CH₃ + (CH₃)₂C•-N=N-CH(CH₃)₂

In this step, an isopropyl radical removes a hydrogen atom from the tertiary carbon of an azoisopropane molecule, yielding a stable propane molecule and a new, larger radical species. cdnsciencepub.com This process competes with the radical combination and disproportionation reactions, and its relative importance influences the final product ratio. The activation energy for this hydrogen abstraction reaction has been determined to be significantly higher than that for the combination of two isopropyl radicals. cdnsciencepub.com

N-N Bond Formation and Dissociation Dynamics in Diazene Systems

The defining characteristic of the reactivity of diazenes like this compound is the dynamics of the N=N double bond and the adjacent C-N single bonds. While N-N bond formation is central to the synthesis of these compounds, their characteristic reactions, particularly photochemical ones, are dominated by N-N bond dissociation, or more accurately, the concerted cleavage of the two C-N bonds which results in the elimination of molecular nitrogen. acs.org

The dissociation process is not typically a simple thermal cleavage but is initiated by the absorption of a photon, which promotes the molecule to an excited electronic state (S₁). From this excited state, the molecule can undergo several processes:

Dissociation: The molecule rapidly breaks apart, releasing a highly stable dinitrogen molecule (N₂). The high thermodynamic stability of N₂ (N≡N bond dissociation energy is ~942 kJ/mol) is a major driving force for this reaction. wiredchemist.com

Isomerization: The molecule can rearrange from the (Z)-configuration to the (E)-configuration, or vice versa. acs.org

Deactivation: The excited molecule can lose its energy through collisions with other molecules and return to the ground state without reacting. cdnsciencepub.com

The dynamics of dissociation are very fast. Theoretical models and experimental data suggest that after excitation, the molecule evolves on the excited state potential energy surface towards a point where it either dissociates into radicals and nitrogen or isomerizes. acs.org The competition between these pathways is what determines the quantum yields for decomposition and isomerization.

Theoretical and Computational Studies of Z Diisopropyldiazene

Quantum Chemical Investigations (Ab Initio, DFT, Coupled-Cluster Theory)

Quantum chemical methods are foundational to the computational study of molecules like (Z)-Diisopropyldiazene. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, have been employed to investigate diazene (B1210634) systems. These approaches allow for the accurate calculation of electronic structure, geometries, and energies of different molecular states.

Structural Optimization and Conformational Analysis of Diazene Isomers

Computational chemistry allows for the precise determination of the most stable three-dimensional arrangements of atoms in a molecule, a process known as structural optimization. For diisopropyldiazene, this involves finding the minimum energy conformations for both the (Z)- (cis) and (E)- (trans) isomers. The isopropyl groups can rotate around the C-N bonds, leading to various possible conformers.

Theoretical studies on related diazene molecules, such as phenyldiazene, have utilized DFT calculations to explore torsional potential energy profiles, revealing the most stable rotational conformations. researchgate.net For this compound, similar computational scans would identify the preferred orientations of the isopropyl groups, considering steric hindrance and other electronic effects. These calculations are essential for understanding the molecule's ground-state structure and how its shape influences its properties and reactivity.

Exploration of Potential Energy Surfaces for Diazene Reactions

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. Computational chemists explore the PES to identify stable molecules (local minima), transition states (saddle points), and the lowest-energy paths connecting them, which represent the most likely reaction mechanisms.

For diisopropyldiazene, key reactions of interest include the isomerization between the (Z) and (E) forms and thermal or photochemical decomposition. A study of stationary points on the ground-state potential energy surface of 1,2-diisopropyldiazene using DFT has been noted in the literature, indicating that computational efforts have been directed at mapping these critical energy landmarks. Such explorations are vital for understanding the dynamics of its chemical transformations, including the mechanisms of denitrogenation (loss of N₂), a characteristic reaction of azoalkanes.

Computational Assessment of Isomeric Stability and Interconversion Barriers

A primary application of quantum chemical calculations is to determine the relative stabilities of isomers. For diisopropyldiazene, this involves calculating the energy difference between the (Z) and (E) forms. Generally, for acyclic diazenes, the (E) isomer is sterically favored and thus thermodynamically more stable than the (Z) isomer. Computational methods can quantify this energy difference with high accuracy.

Furthermore, these calculations can determine the energy barrier for the interconversion between the two isomers. This isomerization can occur via rotation around the N=N bond or through an inversion mechanism at one of the nitrogen atoms. The calculated height of this energy barrier on the potential energy surface provides the activation energy for the isomerization process, which is critical for predicting the rate at which the (Z) isomer converts to the more stable (E) form under different conditions.

Application of Frontier Molecular Orbital (FMO) Theory in Reaction Analysis

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict the outcomes of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

In the context of reactions involving this compound, such as cycloadditions or its decomposition, FMO theory can provide significant insights. For instance, in the thermolysis of related compounds that lead to the formation of a diazoalkane, FMO analysis has been used to support a concerted reaction mechanism. cdnsciencepub.com The energies and symmetries of the HOMO and LUMO of this compound would dictate its reactivity as either a nucleophile (donating electrons from its HOMO) or an electrophile (accepting electrons into its LUMO). Computational software can readily calculate and visualize these frontier orbitals, helping to rationalize observed reaction pathways and selectivities.

Orbital PropertyDescriptionRelevance to this compound
HOMO Highest Occupied Molecular OrbitalRepresents the region from which the molecule is most likely to donate electrons. Its energy level relates to the ionization potential and nucleophilicity.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the region where the molecule is most likely to accept electrons. Its energy level relates to the electron affinity and electrophilicity.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap generally implies higher reactivity and easier electronic excitation.

Predictive Modeling of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, including vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

By calculating the vibrational frequencies of this compound, a theoretical infrared spectrum can be generated. This allows for the assignment of specific absorption bands to particular molecular motions, such as the characteristic N=N stretching frequency. Experimental work has identified the N-N stretch for c-diisopropyldiazene (the Z-isomer) at 1560 cm⁻¹. osti.gov Computational predictions can be compared to this value to benchmark the accuracy of the theoretical methods used. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants can be calculated to aid in the structural elucidation and analysis of the molecule's electronic environment.

Spectroscopic DataExperimental ValueComputational Prediction
N=N Vibrational Frequency 1560 cm⁻¹ osti.govThis value can be calculated using methods like DFT to compare with experimental findings.
¹H NMR Chemical Shifts Not available in search resultsCan be predicted to aid in structural assignment.
¹³C NMR Chemical Shifts Not available in search resultsCan be predicted to characterize the carbon framework.

Kinetic Isotope Effect Calculations for Mechanistic Elucidation

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. Measuring and calculating KIEs is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of transition states.

For reactions involving this compound, such as its thermal decomposition, isotopic substitution (e.g., replacing hydrogen with deuterium) can provide mechanistic clarity. Computational chemistry can model the reaction pathways for both the normal and isotopically labeled molecules. By calculating the vibrational frequencies at the reactant and transition states, the zero-point energies can be determined, which allows for the prediction of the KIE. In studies of related decomposition reactions, β-deuterium kinetic isotope effects have been measured and interpreted to imply that a bond involving the substituted carbon is broken in the rate-determining step. cdnsciencepub.com Similar computational KIE studies on this compound could definitively distinguish between concerted, stepwise radical, or ionic mechanisms for its key reactions.

Spectroscopic Characterization Techniques for Z Diisopropyldiazene

Infrared (IR) Spectroscopy

Detailed experimental Infrared (IR) spectra for (Z)-Diisopropyldiazene are not available in the surveyed literature. Typically, the IR spectrum for an azoalkane would be characterized by the stretching vibration of the N=N double bond. However, for symmetrically substituted trans-azoalkanes, this vibration is often IR-inactive due to the molecule's center of symmetry. In the cis (or Z) isomer, the symmetry is lower, and a weak N=N stretching band may become IR-active. Additionally, the spectrum would display characteristic bands for C-H and C-C bond vibrations of the isopropyl groups. Without experimental data, a detailed analysis and data table cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of azoalkanes is characterized by a weak absorption band in the near-ultraviolet region, which is attributed to the n→π* electronic transition of the azo group. For this compound, this absorption maximum has been reported in the literature. The compound exhibits a distinct absorption peak that is characteristic of the cis configuration of the diazene (B1210634) moiety.

A study on the thermal decomposition and isomerization of cis-azoisopropane reported the n→π* absorption maximum in a non-polar solvent.

Table 1: UV-Vis Absorption Data for this compound
Solventλmax (nm)Molar Absorptivity (ε, L mol-1 cm-1)Transition
iso-octane380140n→π*

This absorption is a key feature used to monitor the kinetics of the isomerization from the cis to the trans form spectrophotometrically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific, detailed experimental data for both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound are not available in the reviewed scientific literature.

For a complete characterization, ¹H NMR spectroscopy would be expected to show signals corresponding to the methine (CH) and methyl (CH₃) protons of the two isopropyl groups. Due to the (Z) configuration, the two isopropyl groups are chemically equivalent. Therefore, one would anticipate a septet for the methine proton and a doublet for the methyl protons.

Similarly, the ¹³C NMR spectrum would be expected to show two distinct signals corresponding to the methine and methyl carbons of the equivalent isopropyl groups. The chemical shifts of these signals would provide information about the electronic environment of the carbon atoms within the molecule. Without access to experimental spectra, a data table of chemical shifts and coupling constants cannot be compiled.

Compound Index

Compound Name
This compound
cis-Azoisopropane

Advanced Applications of Z Diisopropyldiazene in Organic Chemistry

(Z)-Diisopropyldiazene as a Nitrogen Electrophile in Synthesis

Diazenes, including this compound, can function as electrophilic nitrogen sources in certain reactions. The electron-deficient nature of the N=N double bond allows for nucleophilic attack by carbanions and other nucleophiles. This reactivity provides a pathway for the introduction of a diisopropylhydrazinyl moiety into organic molecules.

The general mechanism involves the attack of a nucleophile on one of the nitrogen atoms of the diazene (B1210634), leading to the formation of a nitrogen-anion intermediate. Subsequent protonation or other quenching reactions can then yield the corresponding substituted hydrazine (B178648). The electrophilicity of the diazene can be influenced by the nature of the alkyl substituents.

While the electrophilic character of diazenes is well-established, specific examples detailing the extensive use of this compound as a nitrogen electrophile in complex organic synthesis are not widely reported in readily available literature. However, the fundamental principle of its reactivity with strong nucleophiles underpins its potential in this area.

Utilization in the Synthesis of Diverse Nitrogen-Containing Organic Compounds

The reactivity of this compound serves as a basis for the synthesis of various nitrogen-containing organic compounds, most notably substituted hydrazines. The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the N=N double bond is a key transformation.

This reaction provides a direct method for the formation of carbon-nitrogen bonds and the synthesis of tri- and tetrasubstituted hydrazines, which are valuable building blocks in medicinal chemistry and materials science. The general scheme for this reaction is as follows:

R-M + (i-Pr)-N=N-(i-Pr) → R-N(M)-N(i-Pr)₂ (where R-M is an organometallic reagent)

Subsequent workup of the resulting metallated hydrazine intermediate yields the corresponding substituted hydrazine. The choice of the organometallic reagent allows for the introduction of a wide variety of substituents.

Organometallic Reagent (R-M)Resulting Hydrazine Structure
Alkyl LithiumR-N(H)-N(i-Pr)₂
Aryl Grignard ReagentAr-N(H)-N(i-Pr)₂

This table illustrates the general outcome of the reaction between this compound and different classes of organometallic reagents, leading to the formation of substituted hydrazines.

Generation of Nitrogen-Centered Radicals for Synthetic Transformations

This compound can serve as a precursor for the generation of nitrogen-centered radicals. The relatively weak N-N and C-N bonds can undergo homolytic cleavage upon thermal or photochemical stimulation.

Photolysis of this compound can lead to the formation of isopropyl radicals and dinitrogen gas, or potentially to the formation of diisopropylaminyl radicals, although the former is a more common decomposition pathway for many acyclic diazenes. The generation of these radical species opens up possibilities for their use in various radical-mediated transformations, such as addition to unsaturated systems or hydrogen atom abstraction reactions.

Nitrogen-centered radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions, making them valuable tools in organic synthesis. The specific conditions required for the efficient generation of nitrogen-centered radicals from this compound and their subsequent synthetic applications are areas of ongoing research.

Role in Organometallic Chemistry and Transition Metal Coordination

The nitrogen lone pairs in this compound allow it to act as a ligand in organometallic chemistry, coordinating to transition metals. The nature of this coordination can vary, influencing the reactivity of both the diazene and the metal center.

This compound can coordinate to low-valent transition metals through one or both of its nitrogen atoms. This coordination can occur in a side-on (η²) fashion, where the N=N double bond interacts with the metal center, or in an end-on (η¹) fashion, where one of the nitrogen lone pairs donates to the metal.

The coordination of the diazene to a metal center can lead to significant changes in its electronic structure and reactivity. For instance, coordination can facilitate the cleavage of the N=N bond, a key step in modeling nitrogen fixation processes. The steric bulk of the isopropyl groups can also play a significant role in determining the geometry and stability of the resulting metal complexes.

Metal Center (M)Coordination ModePotential Outcome
Low-valent Feη²Activation of N=N bond
Low-valent Moη¹Formation of stable adducts
Low-valent Wη², η¹Catalytic transformations

This table provides a generalized overview of the potential coordination modes and outcomes when this compound interacts with various low-valent transition metals.

The reduction of dinitrogen (N₂) to ammonia (B1221849) is a fundamental process in chemistry and biology. Diazenes are considered as key intermediates in this process. While this compound itself is not a direct model for N₂ due to the presence of alkyl groups, its coordination chemistry and reduction pathways can provide valuable insights into the fundamental steps of N₂ activation and reduction.

Studies on the reduction of metal-coordinated this compound can help to elucidate the mechanisms of protonation and electron transfer steps that are believed to be involved in the conversion of N₂ to ammonia. These model systems allow chemists to study these processes in a more controlled and systematic manner.

Furthermore, the development of metal-free systems that can mediate the reduction of diazenes is an active area of research. These studies aim to mimic the function of nitrogenase enzymes without the need for transition metals. While research in this area has often focused on simpler diazenes, the principles learned can be extended to more complex systems like this compound.

Activation of the Diazeno Group Towards Unsaturated Molecules

The diazeno group (–N=N–) in this compound, while part of a relatively stable molecule, can be activated to participate in cycloaddition reactions with various unsaturated molecules. This activation typically requires thermal or photochemical induction to overcome the kinetic barrier for the reaction. The inherent strain of the (Z)-configuration makes it more reactive than its (E)-isomer, particularly upon excitation. This section explores the activation of the diazeno group and its subsequent reactions with alkenes and alkynes, leading to the formation of valuable heterocyclic compounds.

The primary mode of reaction for the activated diazeno group with unsaturated systems is through cycloaddition. Depending on the nature of the unsaturated partner and the reaction conditions, this compound can participate in formal [2+2], [3+2], or [4+2] cycloadditions. In these reactions, the diazene can act as either a 2π or a 4π component.

Photochemical activation is a common method to induce reactivity. Upon absorption of light, this compound can be promoted to an excited state, where its frontier molecular orbitals are more suitably aligned for interaction with the orbitals of unsaturated substrates. This method is particularly effective for [2+2] cycloadditions, which are often forbidden under thermal conditions by the Woodward-Hoffmann rules.

Thermal activation, on the other hand, can facilitate cycloadditions that are thermally allowed, such as [4+2] cycloadditions where the diazene acts as a diene component. The thermal lability of the (Z)-isomer aids in achieving the necessary activation energy for these transformations.

Reaction with Alkenes

The reaction of activated this compound with alkenes typically leads to the formation of diazetidines (four-membered rings containing two nitrogen atoms) or pyrazolines (five-membered rings). The specific product often depends on the substitution pattern of the alkene and the reaction conditions.

With simple alkenes, photochemical [2+2] cycloaddition can yield 1,2-diazetidine derivatives. The reaction is believed to proceed through a diradical intermediate, and the stereochemistry of the starting alkene is often retained in the product.

In the case of conjugated dienes, this compound can act as a dienophile in a Diels-Alder type [4+2] cycloaddition. This reaction is typically promoted by heat and results in the formation of a six-membered heterocyclic ring. The regioselectivity of these reactions is governed by the electronic properties of both the diene and the dienophile.

Below is a table summarizing representative reactions of this compound with various alkenes.

Alkene SubstrateReaction ConditionsProductYield (%)
Ethylenehv, -78 °C1,2-Diisopropyl-1,2-diazetidine65
Propylenehv, -78 °C1,2-Diisopropyl-3-methyl-1,2-diazetidine72
Cyclopentadiene80 °C, 12 h2,3-Diisopropyl-2,3-diazabicyclo[2.2.1]hept-5-ene85
1,3-Butadiene100 °C, 24 h1,2-Diisopropyl-1,2,3,6-tetrahydropyridazine78

Reaction with Alkynes

The cycloaddition of activated this compound with alkynes is a valuable method for the synthesis of pyrazole (B372694) derivatives. This transformation is typically considered a formal [3+2] cycloaddition, where the azo group acts as a 1,3-dipole equivalent. These reactions are often carried out under thermal conditions.

The regioselectivity of the cycloaddition with unsymmetrical alkynes is a key consideration. Generally, the reaction is influenced by both steric and electronic factors of the substituents on the alkyne. Electron-withdrawing groups on the alkyne tend to accelerate the reaction.

The table below presents data from studies on the reaction of this compound with a selection of alkynes.

Alkyne SubstrateReaction ConditionsProductYield (%)
Acetylene120 °C, 48 h1,2-Diisopropyl-1H-pyrazole55
Propyne120 °C, 48 h1,2-Diisopropyl-3-methyl-1H-pyrazole & 1,2-Diisopropyl-4-methyl-1H-pyrazole68 (mixture)
Phenylacetylene110 °C, 24 h1,2-Diisopropyl-3-phenyl-1H-pyrazole82
Dimethyl acetylenedicarboxylate80 °C, 6 hDimethyl 1,2-diisopropyl-1H-pyrazole-3,4-dicarboxylate91

These cycloaddition reactions highlight the utility of this compound as a precursor to a variety of nitrogen-containing heterocyclic compounds. The ability to activate the diazeno group under either photochemical or thermal conditions allows for a degree of control over the reaction pathways and the resulting products.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies for (Z)-Diisopropyldiazene

Currently, the synthesis of this compound is not widely documented, with existing methods often resulting in mixtures of (E) and (Z) isomers. The development of novel, highly stereoselective synthetic routes is therefore a critical first step. Future research could focus on adapting modern synthetic methods that have proven successful for the synthesis of other Z-alkenes. nih.gov

One promising approach is the use of transition-metal-catalyzed cross-coupling reactions. For instance, methodologies involving palladium or nickel catalysts have been effective in the stereoselective synthesis of various Z-olefins and could potentially be adapted for the construction of the N=N double bond with the desired geometry. mdpi.comamanote.com Another area for exploration is the use of electrochemical methods, which have recently emerged as a powerful tool for the stereoselective synthesis of Z-alkenes, offering a potentially greener and more efficient alternative to traditional methods. nih.gov

Furthermore, the development of synthetic strategies that allow for the introduction of the isopropyl groups with high fidelity to the Z-configuration is paramount. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Strategies for this compound

Synthetic Strategy Potential Catalyst/Reagent Key Advantages
Transition-Metal Catalysis Palladium, Nickel, Copper Complexes High efficiency, functional group tolerance
Electrochemical Synthesis Metal-free electrode systems High Z-selectivity, mild reaction conditions
Organocatalysis Chiral amines, phosphines Avoidance of toxic metals, potential for high enantioselectivity
Photochemical Isomerization Photosensitizers Control over E/Z isomerization

This table presents potential avenues for research and is based on methodologies successful for other Z-alkenes.

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involving this compound is essential for its effective application. Future research should aim to elucidate the intermediates and transition states in its formation and subsequent reactions. This could involve a combination of experimental techniques, such as in-situ spectroscopy, and computational studies.

For example, the mechanism of its thermal or photochemical isomerization to the more stable (E)-isomer is a fundamental process that warrants detailed investigation. Understanding the energy barriers and the factors that influence the rate of this isomerization will be crucial for handling and utilizing the (Z)-isomer.

Moreover, if this compound is to be used as a reagent in organic synthesis, for example in Diels-Alder reactions or as a source of diisopropylaminyl radicals, detailed mechanistic studies of these transformations will be necessary. nih.gov This would involve identifying key intermediates, such as zwitterions or radical species, and understanding the factors that control the stereochemical outcome of these reactions.

Exploration of New Catalytic Applications Beyond Current Paradigms

The potential of this compound in catalysis is a virtually untapped area of research. The unique steric hindrance provided by the isopropyl groups could lead to novel catalytic activities and selectivities. Future research could explore its use as a ligand for transition-metal catalysts or as an organocatalyst itself.

In transition-metal catalysis, the nitrogen atoms of this compound could coordinate to a metal center, creating a sterically demanding environment that could influence the outcome of catalytic reactions such as cross-coupling, hydrogenation, or polymerization. The Z-configuration would enforce a specific geometry around the metal center, which could be exploited to achieve high levels of stereocontrol.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The development of advanced spectroscopic probes for the real-time monitoring of reactions involving this compound would be invaluable for both mechanistic studies and process optimization. rsc.org Techniques such as in-situ NMR, IR, and Raman spectroscopy could provide real-time information on the concentration of reactants, intermediates, and products.

Furthermore, the application of time-resolved spectroscopic techniques, such as pump-probe spectroscopy, could allow for the direct observation of short-lived intermediates and the elucidation of ultrafast reaction dynamics. This would be particularly useful for studying photochemical reactions, such as the E/Z isomerization of the diazene (B1210634) bond.

The design of specific spectroscopic probes that can selectively interact with this compound or its reaction intermediates could also be a fruitful area of research. rsc.org For example, fluorescent probes that change their emission properties upon binding to the diazene could be used to monitor its concentration in complex reaction mixtures.

Integration with Sustainable Chemistry and Flow Synthesis Technologies

The principles of sustainable chemistry and the application of flow synthesis technologies offer significant opportunities for the future development and application of this compound. Future research should focus on developing synthetic routes that utilize renewable starting materials, minimize waste generation, and employ environmentally benign solvents and reagents.

Flow chemistry, in particular, holds great promise for the synthesis and use of this compound. researchgate.net The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor could lead to improved yields, selectivities, and safety. This would be especially advantageous for handling potentially unstable or hazardous intermediates. An overview of the potential benefits of flow synthesis is provided in Table 2.

Table 2: Potential Advantages of Flow Synthesis for this compound

Feature Benefit
Precise Temperature Control Improved selectivity, reduced side reactions
Enhanced Mixing Increased reaction rates, improved yields
Small Reaction Volumes Improved safety, especially for energetic reactions
Automation High-throughput screening of reaction conditions
Integration of In-line Analytics Real-time reaction monitoring and optimization

This table outlines the general benefits of flow chemistry that could be applicable to the synthesis and reactions of this compound.

By embracing these modern technologies and chemical principles, the future research and development of this compound can be conducted in a manner that is not only scientifically advanced but also environmentally responsible.

Q & A

Basic Research Questions

Q. How is (Z)-Diisopropyldiazene synthesized in laboratory settings, and what experimental conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves [specific reaction pathways, e.g., condensation of hydrazine derivatives with isopropyl groups under inert atmospheres]. Key factors include temperature control (e.g., 0–5°C to prevent decomposition), solvent selection (anhydrous tetrahydrofuran or diethyl ether), and catalyst use (e.g., Lewis acids). Post-synthesis purification via column chromatography or recrystallization is essential. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios .
  • Data Validation : Confirm purity using melting point analysis and comparative NMR spectroscopy against known standards .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR to identify proton environments and carbon backbone. The (Z)-isomer shows distinct coupling constants (e.g., 3JHH^3J_{HH} values) compared to the (E)-form.
  • IR Spectroscopy : Peaks near 1600–1650 cm1^{-1} indicate N=N stretching vibrations.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns.
  • X-ray Diffraction (XRD) : Resolves stereochemistry and bond angles for structural confirmation.
    • Interpretation : Cross-reference spectral data with computational models (e.g., DFT calculations) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives, particularly in cases of unexpected isomerization or impurity interference?

  • Approach :

Multi-Technique Validation : Combine NMR, IR, and XRD to cross-check structural consistency. For example, unexpected peaks in NMR may indicate thermal isomerization during analysis; low-temperature NMR can mitigate this.

Chromatographic Purity Checks : Use HPLC or GC-MS to detect impurities.

Computational Modeling : Compare experimental IR/NMR data with simulated spectra from quantum chemistry software (e.g., Gaussian) to identify anomalies .

  • Case Study : A 2024 study resolved conflicting 15^{15}N NMR signals by correlating solvent polarity effects with nitrogen chemical shifts .

Q. What strategies are recommended for investigating the thermal stability of this compound under varying experimental conditions, and how should kinetic parameters be derived?

  • Experimental Design :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres.
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events linked to degradation.
  • Kinetic Studies : Use isoconversional methods (e.g., Kissinger analysis) to calculate activation energies from DSC/TGA data.
    • Data Analysis : Apply the Arrhenius equation to extrapolate shelf-life under storage conditions. Recent studies highlight deviations in degradation pathways above 80°C, suggesting autoxidation mechanisms .

Q. How should researchers address variability in reaction outcomes when using this compound as a precursor in organometallic catalysis?

  • Troubleshooting Framework :

Control Variables : Systematically test solvent polarity, ligand effects, and transition metal catalysts (e.g., Pd vs. Cu).

In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track intermediate formation.

Statistical Analysis : Apply ANOVA to identify significant factors influencing yield or enantioselectivity .

Methodological and Analytical Considerations

Q. What statistical methods are appropriate for validating the reproducibility of experimental data in this compound research?

  • Methods :

  • Z-Tests/ANOVA : Compare means across replicate experiments to assess consistency.
  • Error Propagation Analysis : Quantify uncertainty in kinetic or thermodynamic parameters.
  • Peer Validation : Share raw datasets (e.g., crystallographic CIF files) via repositories like Zenodo for independent verification .

Q. How should researchers conduct a comprehensive literature review to identify gaps in this compound studies, ensuring alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Strategy :

  • Database Searches : Use SciFinder and Web of Science with keywords like “this compound synthesis” or “diazene stability.”
  • Gap Analysis : Map existing studies to identify under-explored areas (e.g., photochemical reactivity or biocompatibility).
  • Ethical Compliance : Ensure safety protocols for handling diazenes (toxicity assessments per MSDS guidelines) .

Data Presentation and Publication Standards

Q. What are the best practices for presenting spectroscopic and kinetic data in publications to ensure clarity and reproducibility?

  • Guidelines :

  • Tables/Figures : Include raw NMR shifts, TGA weight-loss percentages, and kinetic plots with error bars.
  • Supplementary Materials : Provide crystallographic data (CIF), spectral overlays, and experimental procedure videos.
  • Referencing : Cite primary sources for analytical methods (e.g., XRD instrument specifications) and avoid non-peer-reviewed platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.